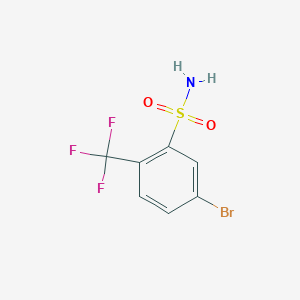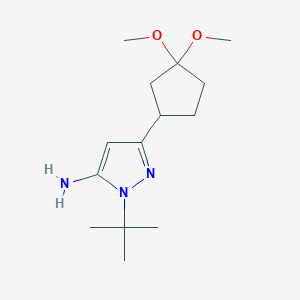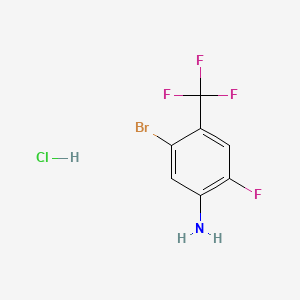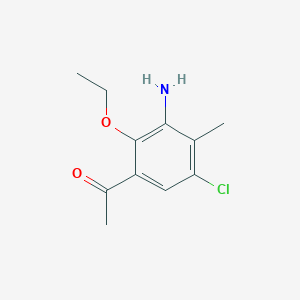
1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone is an organic compound with the molecular formula C11H14ClNO2 It is a substituted ethanone, featuring an aromatic ring with various functional groups, including an amino group, a chloro group, an ethoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-chloro-2-ethoxy-4-methylbenzene.
Acylation Reaction: The key step involves the acylation of the aromatic ring. This can be achieved by reacting the starting material with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acylating agent. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups on the aromatic ring, the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Nitration: Formation of 1-(3-nitro-5-chloro-2-ethoxy-4-methylphenyl)ethanone.
Reduction: Formation of 1-(3-amino-5-chloro-2-ethoxy-4-methylphenyl)ethanol.
Oxidation: Formation of 1-(3-nitro-5-chloro-2-ethoxy-4-methylphenyl)ethanone.
科学的研究の応用
1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs targeting specific biological pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound can affect various cellular pathways, including signal transduction, gene expression, and apoptosis. Its effects on these pathways can lead to changes in cellular behavior, such as proliferation, differentiation, and cell death.
類似化合物との比較
Similar Compounds
1-(3-Amino-5-chloro-2-methoxy-4-methylphenyl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)propanone: Similar structure but with a propanone moiety instead of an ethanone moiety.
1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)butanone: Similar structure but with a butanone moiety instead of an ethanone moiety.
Uniqueness
1-(3-Amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone is unique due to the specific combination of functional groups on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
1-(3-amino-5-chloro-2-ethoxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11-8(7(3)14)5-9(12)6(2)10(11)13/h5H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAOSGAPWEJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C(=O)C)Cl)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
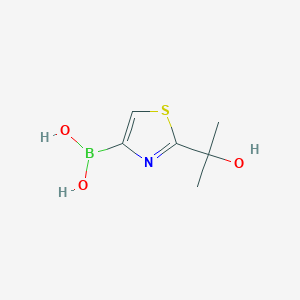
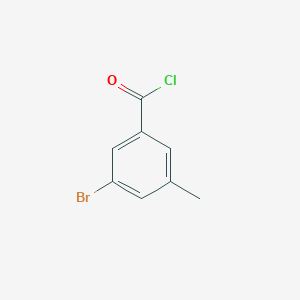
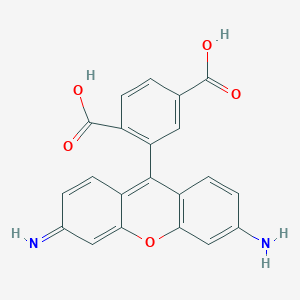

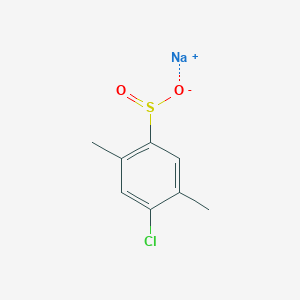
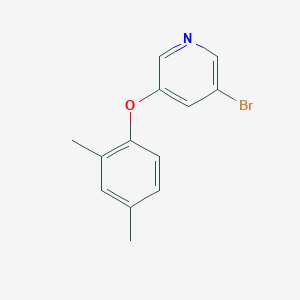
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
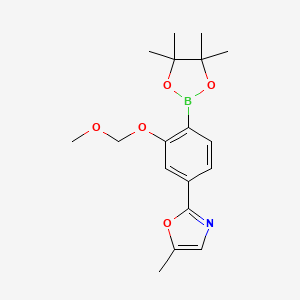
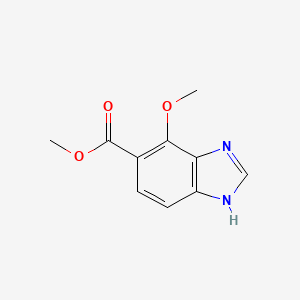
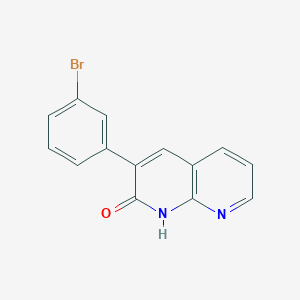
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
